molecular formula C9H15N3O5 B1253312 5,6-Dihydro-5-azathymidine

5,6-Dihydro-5-azathymidine

Cat. No. B1253312
M. Wt: 245.23 g/mol
InChI Key: RFYOMFHIKWGPEC-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydro-5-azathymidine is a natural product found in Streptomyces platensis with data available.

Scientific Research Applications

Anticancer Activity and Mechanism of Action

5,6-Dihydro-5-azathymidine is recognized for its anticancer activity. Its mechanism involves DNA hypomethylation and tumor-suppressor gene reactivation. This compound has shown significant cytotoxicity against multiple myeloma (MM) cells and can overcome survival advantages conferred by specific growth factors or cell adhesion to bone marrow stromal cells (Krečmerová & Otmar, 2012), (Kiziltepe et al., 2007).

Anti-HIV Activity

5,6-Dihydro-5-azathymidine exhibits anti-HIV activity through a unique mechanism of lethal mutagenesis, which is distinct from other anti-retroviral drugs. This compound is part of the novel zidovudine analogs and shows potent antiretroviral activity (Krečmerová & Otmar, 2012), (Turk et al., 2002).

Pharmacokinetics and Drug Delivery

Studies have explored the development of 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) to enhance anti-HIV activity and improve pharmacokinetic properties. This includes modifying the drug delivery for site-specific targeting or drug localization (Parang et al., 2000).

properties

Product Name

5,6-Dihydro-5-azathymidine

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C9H15N3O5/c1-11-4-12(9(16)10-8(11)15)7-2-5(14)6(3-13)17-7/h5-7,13-14H,2-4H2,1H3,(H,10,15,16)/t5-,6+,7+/m0/s1

InChI Key

RFYOMFHIKWGPEC-RRKCRQDMSA-N

Isomeric SMILES

CN1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN1CN(C(=O)NC1=O)C2CC(C(O2)CO)O

synonyms

5,6-dihydro-5-azathymidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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